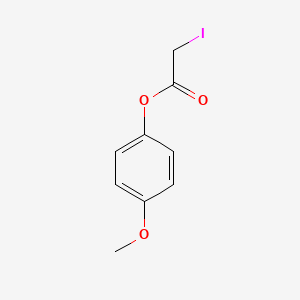

4-Methoxyphenyl 2-iodoacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

(4-methoxyphenyl) 2-iodoacetate |

InChI |

InChI=1S/C9H9IO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 |

InChI Key |

AVORYHAJAIZPDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CI |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Methoxyphenyl 2 Iodoacetate

Esterification Approaches to 4-Methoxyphenyl (B3050149) 2-Iodoacetate (B8585797)

Esterification, the fundamental reaction for forming an ester bond, represents the most direct approach to synthesizing 4-methoxyphenyl 2-iodoacetate. This involves creating an ester linkage between the hydroxyl group of 4-methoxyphenol (B1676288) and the carboxyl group of iodoacetic acid or its derivatives.

Direct Condensation of 4-Methoxyphenol with Iodoacetic Acid

The direct reaction between a phenol (B47542) and a carboxylic acid is a classic esterification method. However, phenols, including 4-methoxyphenol, are poor nucleophiles, which makes their direct esterification with carboxylic acids a slow and often inefficient process. Current time information in Bangalore, IN.google.comresearchgate.net The reaction is reversible and requires heating with a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to proceed at a practical rate. google.comresearchgate.net

The general equation for this equilibrium reaction is: CH₃OC₆H₄OH + ICH₂COOH ⇌ CH₃OC₆H₄OOCCH₂I + H₂O

To drive the equilibrium towards the product, strategies often involve removing the water formed during the reaction. wikipedia.org Due to the inherently slow reaction rate, this method is not always ideal for high-yield preparations. google.comresearchgate.net

A more vigorous and effective alternative involves the use of a more reactive acylating agent, such as an acyl chloride. Current time information in Bangalore, IN.google.com Reacting 4-methoxyphenol with iodoacetyl chloride results in a much faster and typically higher-yielding reaction, producing the desired ester and hydrogen chloride gas. researchgate.net

Optimization of Esterification Conditions for Enhanced Yield and Selectivity

To overcome the challenges of direct esterification, researchers have developed various optimized conditions and catalytic systems to enhance both the yield and selectivity of the reaction. These methods can be applied to the synthesis of this compound.

Catalytic Systems: A range of catalysts has been shown to be effective for the esterification of phenols. Strong mineral acids like sulfuric acid are traditional catalysts. google.comwikipedia.org Heterogeneous catalysts, such as silica-supported sulfonic acid (SiO₂-SO₃H) and macroporous polymeric acid catalysts, offer advantages like easier separation and potential for recycling. researchgate.netnih.gov Other specialized catalysts include titanium dioxide (TiO₂) for reactions involving acid chlorides, and peptide coupling reagents like TBTU and COMU, which can facilitate esterification at room temperature. Current time information in Bangalore, IN.acs.org

Reaction Conditions: The reaction environment can be manipulated to improve outcomes. Solvent-free conditions, for instance, have been reported to significantly increase the yield of phenolic esters compared to reactions run in solvents. Current time information in Bangalore, IN.researchgate.netuni-halle.de Additionally, the application of microwave irradiation has been demonstrated to accelerate the reaction and provide higher yields than conventional heating methods in shorter time frames. researchgate.net

Below is a table summarizing various optimized conditions reported for general phenolic ester synthesis, which could be adapted for the preparation of this compound.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Sulfuric Acid | Phenol + Carboxylic Acid | Heat, Water Removal | Moderate-Good | google.comwikipedia.org |

| TiO₂ | Phenol + Acid Chloride | Solvent-Free, 25°C | Excellent (e.g., 92%) | Current time information in Bangalore, IN. |

| SiO₂-SO₃H | Phenol + Carboxylic Acid | Microwave Irradiation | High | researchgate.net |

| Macroporous Polymeric Acid | Alcohol + Carboxylic Acid | 50-80°C, No Water Removal | High | nih.gov |

| TBTU/Base | Phenol + Carboxylic Acid | Room Temperature | Very Good | acs.org |

Indirect Synthetic Routes to this compound

Indirect routes offer alternative pathways to the target compound, often by preparing a precursor molecule that is subsequently converted to this compound. These methods can bypass the difficulties of direct esterification or utilize more readily available starting materials.

Transesterification Methodologies Involving Iodoacetate Precursors

Transesterification is a process where the alcohol or acid portion of an ester is exchanged. In this context, a simple alkyl iodoacetate, such as methyl iodoacetate or ethyl iodoacetate, can react with 4-methoxyphenol to yield this compound and the corresponding simple alcohol.

The reaction is typically catalyzed by an acid or a base. Lipases are also used for enzymatic transesterification under mild conditions. google.com A key challenge is shifting the equilibrium toward the desired product, which can be achieved by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.

One notable strategy involves the in situ generation of the iodoacetate precursor. For example, a study on the synthesis of a fragrant compound demonstrated that adding potassium iodide (KI) to a reaction between a phenol and methyl bromoacetate (B1195939) significantly increased the yield. byjus.com The KI reacts with methyl bromoacetate to form the more reactive methyl iodoacetate, which then undergoes etherification or esterification. byjus.com This principle can be applied to the synthesis of this compound from a more stable and less expensive bromoacetate precursor.

Halogenation of 4-Methoxyphenyl Acetate (B1210297) Derivatives

This indirect strategy involves the synthesis of a haloacetate ester of 4-methoxyphenol, which is then converted to the final iodo-product. The most common and effective method for this transformation is the Finkelstein reaction . wikipedia.org

The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that exchanges one halogen for another. wikipedia.org In this case, a precursor such as 4-methoxyphenyl 2-chloroacetate or 4-methoxyphenyl 2-bromoacetate is treated with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.org

The reaction proceeds as follows: CH₃OC₆H₄OOCCH₂Cl + NaI → CH₃OC₆H₄OOCCH₂I + NaCl(s) or CH₃OC₆H₄OOCCH₂Br + NaI → CH₃OC₆H₄OOCCH₂I + NaBr(s)

The success of the classic Finkelstein reaction is driven by the differential solubility of the halide salts. wikipedia.org Sodium iodide is soluble in acetone, whereas the sodium chloride or sodium bromide byproducts are not and precipitate out of the solution. wikipedia.org This precipitation removes the salt from the equilibrium, driving the reaction to completion according to Le Châtelier's principle. This reaction is particularly effective for α-carbonyl halides, making it an excellent choice for synthesizing this compound from its chloro- or bromo-analogs. wikipedia.org

The precursor, 4-methoxyphenyl 2-chloroacetate, can be readily synthesized by the esterification of 4-methoxyphenol with chloroacetyl chloride, a common and inexpensive reagent.

Mechanistic Investigations into the Reactivity of 4 Methoxyphenyl 2 Iodoacetate

Radical Reaction Pathways Involving 4-Methoxyphenyl (B3050149) 2-Iodoacetate (B8585797)

The presence of a carbon-iodine bond in 4-Methoxyphenyl 2-iodoacetate makes it a versatile precursor for radical generation. The following sections explore the key radical-mediated transformations involving this compound.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-halogen bonds simultaneously. In the context of this compound, the iodoacetate moiety is the key functional group that facilitates this transformation. The reaction is typically initiated by a radical initiator, which abstracts the iodine atom from the iodoacetate to generate a carbon-centered radical. This radical then adds to an alkene, forming a new carbon-carbon bond and a new radical species, which subsequently abstracts an iodine atom from another molecule of the iodoacetate, propagating the radical chain and yielding the final product.

The general mechanism for the ATRA reaction of this compound with an alkene can be described as follows:

Initiation: A radical initiator (e.g., AIBN, peroxides) generates an initial radical.

Propagation:

The initiator radical abstracts the iodine atom from this compound to form a (4-methoxyphenoxy)carbonylmethyl radical.

This radical adds to the double bond of an alkene to form a new alkyl radical.

The resulting alkyl radical abstracts an iodine atom from another molecule of this compound to yield the final product and regenerate the (4-methoxyphenoxy)carbonylmethyl radical.

The efficiency and stereoselectivity of ATRA reactions can be influenced by various factors, including the nature of the alkene, the initiator, and the reaction conditions. rsc.orgnih.gov Recent developments have also explored the use of photoredox catalysis to initiate ATRA reactions under milder conditions. nih.gov

Table 1: Representative Examples of ATRA Reactions with Iodoacetates

| Entry | Alkene | Iodoacetate | Product | Yield (%) |

| 1 | 1-Hexene | Methyl 2-iodoacetate | Methyl 4-iodo-2-hexyloctanoate | 75 |

| 2 | Styrene | Ethyl 2-iodoacetate | Ethyl 4-iodo-2-phenylbutanoate | 82 |

| 3 | Cyclohexene | tert-Butyl 2-iodoacetate | tert-Butyl (2-iodocyclohexyl)acetate | 68 |

Note: This table presents representative data for iodoacetates to illustrate the ATRA reaction. Specific yield data for this compound may vary.

The carbon-iodine bond in this compound is susceptible to homolytic cleavage upon exposure to heat or light, generating a (4-methoxyphenoxy)carbonylmethyl radical and an iodine radical. researchgate.net This initial radical formation can trigger a cascade of subsequent radical reactions, leading to the formation of complex molecular architectures. 20.210.105rsc.org

Radical cascade reactions are a series of intramolecular (and sometimes intermolecular) radical reactions that occur in a single synthetic operation. rsc.orgbeilstein-journals.org For this compound, a typical cascade might involve the initial radical addition to a tethered unsaturated system, followed by cyclization and further transformations. The specific pathway of the cascade is highly dependent on the structure of the substrate and the reaction conditions.

An example of a potential radical cascade initiated by this compound could involve its reaction with a diene or an enyne. The initially formed radical could add to one of the unsaturated bonds, followed by an intramolecular cyclization onto the other, leading to the formation of a cyclic or polycyclic system. These types of reactions are highly valued for their efficiency in building molecular complexity rapidly. 20.210.105rsc.org

The iodine atom in this compound plays a multifaceted role in its radical reactivity. Firstly, the relative weakness of the carbon-iodine bond facilitates its homolytic cleavage, making it an effective radical precursor. researchgate.net Secondly, the iodine atom transfer process is a key step in ATRA reactions, allowing for the propagation of the radical chain. researchgate.net

Furthermore, the iodine atom can influence the stereochemical outcome of radical reactions. In some cases, reversible iodine atom transfer can allow for the equilibration of radical intermediates, leading to the thermodynamically more stable product. rsc.org The nature of the iodine atom also allows for its participation in both radical and ionic reaction pathways, a concept known as radical-polar crossover, which can be exploited to design novel synthetic transformations. thieme-connect.de

Transition Metal-Catalyzed Transformations of this compound

The carbon-iodine bond in this compound also makes it a suitable substrate for a variety of transition metal-catalyzed coupling reactions, particularly those involving palladium.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgharvard.edu

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.eduorganic-chemistry.org this compound can serve as the organohalide component in this reaction. The reaction of this compound with an aryl or vinyl boronic acid would lead to the formation of a new carbon-carbon bond, yielding a 4-methoxyphenyl 2-arylacetate or 2-vinylacetate derivative.

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound to form a palladium(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. harvard.edu

Heck Coupling:

The Heck reaction is the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org this compound could potentially undergo a Heck-type reaction with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of the (4-methoxyphenoxy)carbonylmethyl group onto the alkene. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the substrates and the reaction conditions. organic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. washington.edunrochemistry.comresearchgate.net This reaction typically employs a copper co-catalyst. The reaction of this compound with a terminal alkyne would result in the formation of a 4-methoxyphenyl 2-alkynylacetate. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the iodoacetate. nrochemistry.com

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Catalyst | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | THF, DMF |

Note: This table provides general conditions. Optimal conditions for reactions with this compound would require experimental optimization.

Palladium-Catalyzed Coupling Reactions Utilizing this compound

Intramolecular Cyclization Processes

While direct examples involving this compound are specific, the broader class of α-iodoacetates and related aryl acetates readily participates in intramolecular cyclization reactions, typically facilitated by a transition metal catalyst. These processes are powerful methods for constructing heterocyclic scaffolds.

One prominent pathway involves the palladium-catalyzed C-H activation and subsequent cyclization of anilides with 2-iodoacetates to form oxindoles. researchgate.netthieme-connect.com In this type of reaction, a plausible mechanism involves a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the ortho C-H activation of an anilide substrate by the palladium catalyst, followed by coordination and oxidative addition of the iodoacetate. The subsequent reductive elimination from the Pd(IV) intermediate forges the new C-C bond, leading to the cyclized product. researchgate.netthieme-connect.com

Copper is also a key metal in mediating intramolecular cyclizations. Studies on related N-aryl iodoacetamides have shown that in the absence of an external coupling partner, intramolecular cyclization can become the dominant reaction pathway. cas.cn For instance, N-aryl iododifluoroacetamides undergo copper-mediated cyclization to form difluoro-oxindoles. This reaction is believed to proceed through the formation of a radical intermediate upon reaction of the iodoacetamide (B48618) with copper powder. The resulting radical can then add to the appended aromatic ring in an intramolecular fashion to yield the cyclized product. cas.cn

Furthermore, radical cascade reactions can lead to complex fused-ring systems. A formal [2+2+2] process has been described for forming ring-fused piperidines, which starts with the intermolecular radical addition of an α-iodoacetate onto an allylsilane. researchgate.net This initial step is followed by a 5-exo-trig cyclization, demonstrating the utility of the iodoacetate moiety in initiating complex intramolecular transformations. researchgate.net

| Cyclization Type | Catalyst/Promoter | Substrate Class | Product | Key Mechanistic Feature |

| C-H Activation/Cyclization | Pd(OAc)₂ | Anilides + 2-Iodoacetates | Oxindoles | Pd(II)/Pd(IV) catalytic cycle researchgate.netthieme-connect.com |

| Radical Cyclization | Cu powder | N-Aryl Iodoacetamides | Oxindoles | Intramolecular addition of a radical intermediate cas.cn |

| Radical Cascade | Radical Initiator | Allylsilanes + α-Iodoacetate | Ring-fused Piperidines | Intermolecular radical addition followed by intramolecular cyclization researchgate.net |

Rhodium-Catalyzed C-H Activation and Coupling Reactions Involving this compound

Rhodium catalysts are exceptionally versatile for C-H activation and subsequent coupling reactions, offering pathways to construct new carbon-carbon and carbon-heteroatom bonds. cvr.ac.in The this compound compound is a suitable substrate for such transformations, potentially acting as a coupling partner through either its C-I bond or via C-H activation on the methoxyphenyl ring.

Rhodium(III) catalysis, in particular, has been developed for C-H activation and annulation reactions to synthesize complex heterocyclic structures. rsc.orgmdpi.comnih.gov A general mechanism for these reactions often involves the coordination of a directing group on the substrate to the Rh(III) center, followed by C-H metalation to form a rhodacycle intermediate. This intermediate can then react with a coupling partner, like an alkyne or alkene, through migratory insertion. Subsequent reductive elimination regenerates the active Rh(III) catalyst and releases the final product. researchgate.net Given the ester group in this compound, it could potentially serve as a directing group for ortho-C-H functionalization.

Rhodium is also effective in catalyzing the coupling of aryl Grignard reagents, a reaction that proceeds through a proposed Rh(I)/Rh(III) cycle. nih.gov In such a cycle, transmetalation of the Grignard reagent to a Rh(I) complex, followed by oxidative addition of an aryl halide, generates a Rh(III) intermediate. Reductive elimination then affords the biaryl product. nih.gov While this example uses aryl halides, the C-I bond in this compound is susceptible to similar oxidative addition steps.

Furthermore, rhodium complexes can catalyze the reductive carbonylation of aryl iodides to arylaldehydes using syngas (CO/H₂). beilstein-journals.org Mechanistic studies suggest that the active catalyst, often a Rh(I) species like RhCl(PPh₃)₃, activates the C-I bond, allowing for CO insertion and subsequent hydrogenolysis to yield the aldehyde product. beilstein-journals.org

| Reaction Type | Catalyst System | Proposed Intermediate | Potential Application |

| C-H Annulation | [CpRhCl₂]₂ / AgSbF₆ | Rhodacycle | Synthesis of substituted heterocycles rsc.orgnih.gov |

| Homo-coupling | RhCl(PPh₃)₃ | Rh(III)-bis(aryl) complex | Synthesis of biaryls nih.gov |

| Reductive Carbonylation | RhCl₃·3H₂O / PPh₃ | Rh(I)-acyl complex | Conversion of aryl iodides to arylaldehydes beilstein-journals.org |

| C-C Coupling | [CpRhCl₂]₂ | Organorhodium species | Synthesis of arylquinones from quinones and boronic acids organic-chemistry.org |

Copper-Mediated Reactions of Iodoacetate Derivatives

Copper catalysis is a cost-effective and powerful tool for forming C-C, C-N, C-O, and C-S bonds. chemrxiv.orgnih.gov Derivatives of iodoacetate, including this compound, are competent electrophiles in a variety of copper-mediated transformations.

Systematic studies on iododifluoroacetamides reveal that copper can mediate three competing reaction pathways: cross-coupling, intramolecular cyclization, and homocoupling. cas.cn The selectivity between these pathways can be controlled by tuning reaction parameters and substrate structure. For instance, in the presence of an aryl or alkenyl iodide, cross-coupling is generally the major pathway. In its absence, intramolecular cyclization or homocoupling predominates depending on the substituents on the amide nitrogen. cas.cn These findings suggest that this compound could similarly undergo copper-mediated cross-coupling with various partners or homocouple to form derivatives of succinic acid.

Copper-catalyzed cross-coupling reactions are fundamental in organic synthesis. The Ullmann reaction, traditionally a copper-promoted coupling of aryl halides, has seen significant modifications and is a cornerstone of biaryl synthesis. nih.govnih.gov Modern copper-catalyzed systems often involve Cu(I) salts and various ligands to facilitate the coupling of aryl halides with a wide range of nucleophiles, including amines. mdpi.com

More specifically, copper(I) catalysts have been used for the asymmetric alkylation of α-imino-esters with α-bromoacetates. nih.gov This reaction proceeds through an Sɴ2 substitution mechanism where a copper(I)-enolate, formed by the coordination of the catalyst to the imino-ester, acts as the nucleophile. nih.gov This highlights the ability of copper to activate substrates related to iodoacetate for C-C bond formation.

| Reaction Type | Catalyst/Promoter | Reactants | Products | Reference |

| Cross-Coupling | Cu powder | Iododifluoroacetamides + Aryl Iodides | α,α-Difluoro-α-aryl-acetamides | cas.cn |

| Intramolecular Cyclization | Cu powder | N-Aryl Iododifluoroacetamides | 3,3-Difluoro-oxindoles | cas.cn |

| Homocoupling | Cu powder | Iododifluoroacetamides | Tetrafluorosuccinic Diamides | cas.cn |

| Asymmetric Alkylation | Cu(I)-phosphine complex | α-Imino-esters + α-Bromoacetates | Chiral 1,4-dicarbonyl compounds | nih.gov |

Exploration of Other Metal Catalysts for Novel Reactivity

Beyond rhodium and copper, other transition metals are effective in catalyzing reactions involving iodoacetate derivatives. Palladium, in particular, is widely used for cross-coupling and C-H activation reactions.

As mentioned previously, palladium(II) acetate (B1210297) is an efficient catalyst for the C-H activation and cyclization of anilides with 2-iodoacetates to produce oxindoles. researchgate.netthieme-connect.com Palladium catalysts are also the cornerstone of numerous named cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that could potentially utilize this compound as an electrophilic partner. For example, Pd-catalyzed Suzuki-Miyaura coupling reactions effectively couple aryl halides with boronic acids. mdpi.com

Iron-based catalysts are emerging as a low-cost, sustainable alternative to precious metals. mdpi.com Iron catalysts have been developed for the cross-coupling of aryl iodides under mild conditions, demonstrating their potential for reactions that traditionally rely on palladium. mdpi.com

Additionally, visible-light photoredox catalysis has been coupled with nickel and cobalt catalysis to achieve alkylation and arylation reactions. nih.gov In these systems, the photocatalyst generates a radical from an alkyl halide, which then enters the catalytic cycle of the transition metal (e.g., Ni or Co) to form the cross-coupled product. This dual catalytic approach could be applied to functionalize this compound via a radical pathway.

| Metal Catalyst | Reaction Type | Key Feature | Potential Product from this compound |

| Palladium (Pd) | C-H Activation / Cyclization | Forms oxindoles from anilides and iodoacetates. researchgate.netthieme-connect.com | Fused heterocyclic systems |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Couples aryl halides with boronic acids. mdpi.com | Biaryl derivatives |

| Iron (Fe) | Heck-type Coupling | Pd-free coupling of aryl iodides. mdpi.com | Arylated alkene derivatives |

| Nickel/Cobalt (Ni/Co) | Photoredox Dual Catalysis | Couples alkyl halides with various partners via radical intermediates. nih.gov | Alkylated or arylated derivatives |

Polar Reaction Mechanisms of this compound

The inherent polarity of the bonds within this compound dictates its participation in a variety of non-catalytic, polar reactions. The electrophilic nature of both the α-carbon (due to the adjacent iodine and carbonyl) and the ester carbonyl carbon are central to its reactivity.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The carbon atom bearing the iodine (the α-carbon) is a primary site for nucleophilic attack. Nucleophilic substitution at this position predominantly occurs via a bimolecular (Sɴ2) mechanism. jove.comjove.com The Sɴ1 pathway is highly unfavorable for α-halocarbonyl compounds because it would require the formation of a carbocation adjacent to an electron-withdrawing carbonyl group, which is an energetically unstable arrangement. jove.comjove.com

The Sɴ2 reaction at the α-carbon of esters like this compound is subject to several factors. The reaction proceeds through a backside attack by the nucleophile, leading to the displacement of the iodide leaving group and an inversion of stereochemistry if the carbon were chiral. libretexts.org The rate of this Sɴ2 reaction is significantly accelerated compared to a simple alkyl iodide (e.g., propyl iodide). youtube.com This rate enhancement is attributed to the electron-withdrawing effect of the adjacent ester carbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C-I bond, making it more susceptible to nucleophilic attack. youtube.com

A wide variety of nucleophiles can displace the iodide, including other halides, amines, thiols, and carbanions, providing a straightforward route to α-functionalized esters.

| Reaction | Mechanism | Key Intermediate/State | Outcome |

| Nucleophilic Substitution | Sɴ2 | Trigonal bipyramidal transition state youtube.com | Displacement of iodide by a nucleophile jove.comjove.com |

| Nucleophilic Substitution | Sɴ1 | α-Carbonyl carbocation (unfavorable) | Does not readily occur jove.comjove.com |

Nucleophilic Acyl Substitution at the Ester Carbonyl

The ester functionality itself is a reactive site for nucleophilic acyl substitution. This reaction involves the attack of a nucleophile at the electrophilic carbonyl carbon, followed by the departure of the 4-methoxyphenoxide leaving group. vanderbilt.edukhanacademy.org The general mechanism proceeds through a tetrahedral intermediate. vanderbilt.eduuomustansiriyah.edu.iq

A quintessential example of this reactivity is ester hydrolysis, also known as saponification when carried out under basic conditions. masterorganicchemistry.com When this compound is treated with a base like sodium hydroxide (B78521), the hydroxide ion attacks the carbonyl carbon. epa.gov The resulting tetrahedral intermediate then collapses, expelling the 4-methoxyphenoxide anion to form 2-iodoacetic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. masterorganicchemistry.com Acidic workup is required to furnish the final carboxylic acid. masterorganicchemistry.com

Similarly, reaction with other nucleophiles can convert the ester into different carboxylic acid derivatives. For example, reaction with an amine (aminolysis) would produce a 2-iodoacetamide, while reaction with an alcohol (transesterification) in the presence of an acid or base catalyst would yield a different ester. The reactivity order for nucleophilic acyl substitution is generally acid chlorides > acid anhydrides > esters > amides. vanderbilt.edu

| Reaction | Nucleophile | Product Type | Mechanism |

| Hydrolysis (Saponification) | OH⁻ | Carboxylic Acid (after workup) | Nucleophilic Acyl Substitution (BAC2) epa.gov |

| Aminolysis | R₂NH | Amide | Nucleophilic Acyl Substitution chemistrytalk.org |

| Transesterification | R'OH | Different Ester | Nucleophilic Acyl Substitution |

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Ring

The reactivity and regioselectivity of electrophilic aromatic substitution on the 4-methoxyphenyl ring of this compound are governed by the interplay of the electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the 2-iodoacetate ester group (-OC(O)CH₂I).

The methoxy group is a potent activating group. libretexts.orgmsu.edu Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). organicchemistrytutor.comlibretexts.org This donation significantly increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the ring much more susceptible to attack by electrophiles compared to unsubstituted benzene. quora.comwikipedia.org Consequently, the methoxy group is a strong ortho, para-director. libretexts.org

In this compound, the two substituents are para to each other. The powerful activating and ortho, para-directing methoxy group dictates the position of further substitution. The positions ortho to the methoxy group (C2 and C6) are highly activated. The positions meta to the methoxy group (C3 and C5) are also ortho to the deactivating iodoacetate group. The strong activating effect of the methoxy group will overwhelmingly direct incoming electrophiles to its ortho positions. Research on the nitration of similar structures, such as 4-methoxyphenylacetic acid, confirms that substitution occurs predominantly at the position ortho to the methoxy group. Studies on the nitration of other 4-substituted anisoles also show that substitution happens at the 2-position (ortho to the methoxy group), often leading to the formation of a 4-nitrocyclohexa-2,5-dienone intermediate through ipso-attack if the C4 substituent is a suitable leaving group. rsc.org

Given these directing effects, electrophilic attack on this compound is expected to yield the 2-substituted product as the major isomer.

| Reaction | Electrophile (E+) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 4-Methoxyphenyl 2-iodo-3-nitroacetate |

| Halogenation (e.g., Bromination) | Br⁺ | 3-Bromo-4-methoxyphenyl 2-iodoacetate |

| Sulfonation | SO₃ | 2-Iodoacetoxy-5-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | (e.g., 3-Acyl-4-methoxyphenyl 2-iodoacetate) |

Stereochemical Control in Reactions Involving this compound

The ester functionality of this compound allows it to participate in reactions where stereochemistry is a critical factor, most notably in the formation of β-hydroxy esters via the Reformatsky reaction. nih.govua.es This reaction involves the generation of a zinc enolate from the α-halo ester, which then acts as a nucleophile, attacking carbonyl compounds like aldehydes and ketones. nih.gov

Diastereoselectivity Considerations

Diastereoselectivity in reactions involving this compound can be achieved when the corresponding zinc enolate reacts with a chiral aldehyde or ketone, or when a chiral auxiliary is incorporated into the iodoacetate molecule itself. The stereochemical outcome is determined by the relative orientation of the reactants in the transition state. This "double asymmetric induction" can lead to a high preference for one diastereomer. beilstein-journals.org

For instance, in a Reformatsky reaction between the enolate of an α-halo ester and a chiral aldehyde, the existing stereocenter in the aldehyde influences the facial selectivity of the nucleophilic attack on the carbonyl group. Metal-mediated reactions, such as those using samarium(II) iodide (SmI₂) or tin(II) chloride (SnCl₂), have demonstrated excellent diastereoselectivity by forming rigid, chelated transition states. beilstein-journals.org In such cases, the reaction can proceed with high diastereomeric excess (de), yielding one diastereomer almost exclusively. beilstein-journals.org The synthesis of complex natural products often relies on such diastereoselective C-C bond-forming reactions. theaic.org

| Carbonyl Substrate | Halo-Ester/Amide Type | Conditions | Diastereomeric Excess (de) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Aldehyde from D-ribonolactone | Chiral Bromo-amide from D-ribose | SmI₂, THF, -78 °C | Complete diastereoselectivity | 68% | beilstein-journals.org |

| Achiral Aldehyde | Chiral Oxazolidinone Acyl Imide | SmI₂, THF, -78 °C | >95% | 88% | beilstein-journals.org |

| Achiral Aldehyde | Chiral Oxazolidinone Acyl Imide | SnCl₂, THF | >96% | 56% | beilstein-journals.org |

Enantioselective Approaches

Enantioselective reactions involving this compound can be accomplished by using a chiral catalyst to control the formation of a new stereocenter from achiral starting materials. The catalytic asymmetric Reformatsky reaction is a prominent example, where a substoichiometric amount of a chiral ligand is used to generate a chiral product with a high enantiomeric excess (ee). nih.govacs.org

In a typical procedure, a zinc source like dimethylzinc (B1204448) (Me₂Zn) is used to form the zinc enolate of the iodoacetate in situ. ua.esacs.org The addition of a chiral ligand, such as an amino alcohol, a Schiff base, or a BINOL derivative, creates a chiral metal complex. beilstein-journals.orgoup.comtandfonline.com This complex then coordinates with the achiral aldehyde or ketone substrate, creating a chiral environment that directs the nucleophilic attack of the zinc enolate to one face of the carbonyl group preferentially. ua.esacs.org This approach has been successfully applied to a wide range of aldehydes and ketones using ethyl iodoacetate, providing access to valuable chiral β-hydroxy esters in good yields and with high enantioselectivity. nih.govacs.orgresearchgate.net The principles are directly applicable to this compound.

| Aldehyde/Ketone Substrate | Chiral Ligand Type | Conditions | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Prolinol derivative | Me₂Zn, Et₂O, 0 °C | up to 96% | up to 95% | acs.org |

| Aromatic Ketones | Prolinol derivative | Me₂Zn, Et₂O, 0 °C | up to 95% | up to 98% | acs.org |

| Aromatic Aldehydes | Schiff Base | Me₂Zn, Ar-O₂ atm | up to 72% | 83-99% | ua.esoup.com |

| Aromatic Aldehydes | Bisoxazolidine | Me₂Zn, air, rt | 75-80% | High | acs.org |

| Aromatic/Aliphatic Aldehydes | β-Amino alcohol | Me₂Zn, air, rt | up to 81% | Moderate-Good | tandfonline.com |

| Aromatic Ketones | [MnCl(salen)] complex | Me₂Zn, rt | up to 86% | 30-78% | ua.es |

Applications of 4 Methoxyphenyl 2 Iodoacetate in Complex Molecule Synthesis

A Versatile Building Block for Carbon-Carbon Bond Formation

The structure of 4-Methoxyphenyl (B3050149) 2-iodoacetate (B8585797) suggests its potential as a valuable building block in the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures. The presence of an activated iodoacetyl group allows for facile nucleophilic substitution reactions, while the electron-rich 4-methoxyphenyl ring can participate in various coupling reactions.

Synthesis of Natural Products and Analogues

While specific examples of the use of 4-Methoxyphenyl 2-iodoacetate in the total synthesis of natural products are not readily found in the literature, its structural motifs are present in numerous biologically active molecules. The 4-methoxyphenyl group is a common feature in many natural products, and the acetate (B1210297) linker provides a straightforward handle for elaboration. Hypothetically, it could be employed in the synthesis of lignan (B3055560) analogues or other phenylpropanoid derivatives.

Construction of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates often requires the use of versatile and functionalized building blocks. The 4-methoxyphenyl group is a key component in a variety of pharmaceuticals. For instance, compounds containing this moiety are utilized in the development of drugs with diverse therapeutic applications. While direct use of this compound is not documented, its potential lies in its ability to introduce the 4-methoxyphenylacetyl moiety into a target molecule, which could then be further transformed into a desired pharmaceutical intermediate.

Role as a Precursor to Advanced Organic Synthons

This compound can be envisioned as a precursor to more complex and reactive synthons. The reactivity of the carbon-iodine bond allows for its conversion into other functional groups or for its participation in metal-catalyzed cross-coupling reactions. For example, it could be transformed into an organometallic reagent, such as an organozinc or organocuprate species, which could then undergo conjugate addition or coupling reactions.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis for the rapid construction of molecular complexity from simple starting materials. Although no specific cascade or multicomponent reactions involving this compound have been reported, its bifunctional nature—possessing both an electrophilic iodoacetate and a nucleophilic (or potentially activated) aromatic ring—makes it a plausible candidate for the design of novel reaction sequences. For instance, a reaction could be initiated at the iodoacetate terminus, followed by an intramolecular cyclization onto the aromatic ring.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methoxyphenyl 2 Iodoacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Methoxyphenyl (B3050149) 2-iodoacetate (B8585797), both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for its complete structural elucidation.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Elucidation

¹H NMR: The proton NMR spectrum of 4-Methoxyphenyl 2-iodoacetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-methoxyphenyl group typically appear as two doublets in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet around δ 3.8 ppm. The methylene (B1212753) protons of the iodoacetyl group (-CH₂I) are expected to appear as a singlet further downfield, likely in the region of δ 3.6-4.0 ppm, due to the deshielding effect of the adjacent iodine atom and carbonyl group.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, the carbonyl carbon of the ester is expected to resonate at the most downfield position, typically around δ 168-172 ppm. The carbons of the aromatic ring would appear in the δ 114-160 ppm region, with the carbon attached to the oxygen being the most deshielded. The methoxy carbon would have a characteristic signal around δ 55 ppm. The methylene carbon attached to the iodine (-CH₂I) is expected to have a signal at a significantly upfield position compared to a standard alkyl chain, typically in the range of δ 0-10 ppm, due to the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic (ortho to O-ester) | ~7.0-7.2 (d) | ~122 |

| Aromatic (meta to O-ester) | ~6.8-7.0 (d) | ~114 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Methylene (-CH₂I) | ~3.7 (s) | ~5 |

| Carbonyl (C=O) | - | ~170 |

| Aromatic (ipso to O-ester) | - | ~144 |

| Aromatic (ipso to -OCH₃) | - | ~157 |

Note: These are predicted values based on typical chemical shifts of similar functional groups and may vary slightly based on the solvent and experimental conditions.

Application of 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR and to establish the connectivity within the molecule, 2D NMR experiments are employed. whiterose.ac.ukyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the two aromatic doublets, confirming their ortho relationship on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, the methoxy protons to the methoxy carbon and the aromatic protons to their respective aromatic carbons. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the aromatic protons ortho to the ester linkage to the carbonyl carbon, and from the methoxy protons to the ipso-carbon of the aromatic ring. youtube.comsdsu.edumdpi.com

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the 1250-1100 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed as a series of peaks in the 1600-1450 cm⁻¹ range. The presence of the C-I bond can be more difficult to assign definitively as it appears in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1250 - 1100 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Methoxy (C-H) | Stretch | 2950 - 2850 |

| C-I | Stretch | < 600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural confirmation. For this compound (C₉H₉IO₃), the exact mass can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm.

The mass spectrum, often obtained using techniques like electrospray ionization (ESI), would show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺. The fragmentation pattern can be diagnostic. Common fragmentation pathways for this molecule could include the loss of the iodoacetyl group, the cleavage of the ester bond, and the fragmentation of the 4-methoxyphenyl ring. For instance, a prominent fragment ion corresponding to the 4-methoxyphenoxy cation or the iodoacetyl cation might be observed. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Confirmation

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction in which it is formed or consumed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. scholaris.canih.govtcichemicals.comgoogle.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable. The purity of the compound can be assessed by the relative area of its peak in the chromatogram. By using a diode array detector (DAD), the peak purity can be further verified by ensuring that the UV-Vis spectrum is consistent across the entire peak. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of starting materials and the appearance of the product, this compound, can be visualized. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. ekb.eg In the context of this compound and its derivatives, GC-MS offers high-resolution separation and sensitive detection, making it an invaluable tool for their characterization.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, then transports the vaporized analytes through a capillary column. rsc.org The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. etamu.edu The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. etamu.edu

Following separation in the GC, the eluted compounds enter the mass spectrometer. In the MS, molecules are typically ionized by a high-energy electron beam, a process known as electron ionization (EI). etamu.edu This ionization causes the parent molecule to lose an electron, forming a positively charged molecular ion (M+•). libretexts.org Due to the high energy involved, the molecular ion often fragments into smaller, characteristic ions. etamu.edulibretexts.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). etamu.edu The resulting mass spectrum is a unique fingerprint of the compound, showing the relative abundance of each fragment ion. etamu.edu

For the analysis of this compound, the interpretation of the mass spectrum is critical. The molecular ion peak would correspond to the molecular weight of the compound. Key fragmentation patterns would likely involve the cleavage of the ester bond, the loss of the iodoacetyl group, and fragmentation of the methoxyphenyl ring. By comparing the obtained mass spectrum with spectral libraries, such as the National Institute of Standard and Technology (NIST) database, the identity of the compound can be confirmed. derpharmachemica.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 7890A or similar |

| Column | ZB 5-MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) derpharmachemica.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min rsc.orgderpharmachemica.com |

| Inlet Temperature | 250 °C rsc.org |

| Oven Temperature Program | Initial temperature of 70°C, ramped to 260°C at 6°C/min derpharmachemica.com |

| Injection Volume | 1 µL derpharmachemica.com |

| MS System | Agilent 7000B inert XL EI MSD or similar rsc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV albany.edu |

| Mass Range | 30-500 amu albany.edu |

| Transfer Line Temperature | 305 °C albany.edu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique used to identify, quantify, and purify individual components from a mixture. openaccessjournals.comconductscience.com It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis. The analysis of this compound and its derivatives can be effectively performed using HPLC, often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for enhanced identification capabilities. nih.govnih.gov

The fundamental principle of HPLC involves the separation of analytes based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. conductscience.com A high-pressure pump is used to pass the mobile phase through the column, ensuring a constant flow rate. conductscience.com The sample is injected into the mobile phase stream and as it passes through the column, its components separate based on their polarity and affinity for the stationary phase. conductscience.com

For iodinated phenolic compounds like this compound, reversed-phase HPLC is a common approach. dtu.dk In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with an acid modifier like formic or acetic acid to improve peak shape. conductscience.complos.org Compounds with higher polarity will elute earlier, while less polar compounds will have longer retention times due to stronger interactions with the stationary phase.

The detector plays a crucial role in HPLC analysis. A UV-Vis or DAD detector measures the absorbance of the eluting compounds at specific wavelengths, allowing for their quantification. nih.govtorontech.com For structural confirmation, coupling HPLC with a mass spectrometer (HPLC-MS) is highly effective. nih.govplos.org The MS provides mass-to-charge ratio information, which, along with the retention time, offers a high degree of certainty in compound identification. nih.gov

Table 2: Illustrative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| HPLC System | Waters 2695 Alliance HPLC system or equivalent nih.gov |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.govplos.org |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid plos.org |

| Flow Rate | 0.8 mL/min plos.org |

| Column Temperature | 30 °C chromatographyonline.com |

| Injection Volume | 10 µL plos.org |

| Detector | UV-Vis Diode Array Detector (DAD) nih.gov or Mass Spectrometer (MS) nih.gov |

| Detection Wavelength | 254 nm or 275 nm plos.orgscholaris.ca |

Research on related iodinated phenolic compounds has demonstrated the utility of these methods. For instance, HPLC has been successfully used to separate and identify various iodophenols formed during water disinfection processes. vt.edu Similarly, HPLC-MS has been employed to characterize iodinated vanillin (B372448) and other phenolic compounds synthesized via enzymatic reactions. plos.org These studies underscore the robustness and applicability of HPLC for the analysis of complex mixtures containing iodinated aromatic compounds.

Emerging Trends and Future Research Prospects for 4 Methoxyphenyl 2 Iodoacetate

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact and enhance safety. mdpi.comcarloerbareagents.com For the synthesis of 4-Methoxyphenyl (B3050149) 2-iodoacetate (B8585797), future research will likely focus on moving away from traditional methods that may involve hazardous reagents and solvents.

Current synthetic approaches to similar iodo-compounds often rely on stoichiometric amounts of iodine and can generate significant waste. orgsyn.org Green alternatives could involve catalytic systems and the use of more environmentally benign solvents. For instance, the use of molecular oxygen as a terminal oxidant in the presence of a suitable catalyst could be a greener approach for certain transformations. mdpi.com The development of solid-supported reagents or catalysts could also simplify purification processes and enable catalyst recycling, key aspects of sustainable chemistry. mdpi.com

Future research could explore the use of greener solvents, such as supercritical carbon dioxide (scCO₂), which offers advantages like non-toxicity, non-flammability, and ease of removal. mdpi.combeilstein-journals.org The synthesis of related compounds, like 4-methoxybiphenyl, has been successfully demonstrated in scCO₂ under continuous flow conditions, suggesting the feasibility of adapting such systems for the synthesis of 4-Methoxyphenyl 2-iodoacetate. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Parameters for Halogenation Reactions

| Parameter | Traditional Methods | Potential Green Alternatives |

| Halogen Source | Stoichiometric I₂ | Catalytic I₂ with a co-oxidant, Iodide salts with in-situ oxidation |

| Solvents | Dichloromethane, Chloroform | Water, Ethanol, Supercritical CO₂, Ionic Liquids carloerbareagents.com |

| Catalysts | None or stoichiometric reagents | Recyclable solid-supported catalysts, Phase-transfer catalysts |

| Energy Input | Conventional heating | Microwave irradiation, Ultrasonic-assisted synthesis semanticscholar.org |

| Waste Generation | High | Low, with potential for solvent and catalyst recycling |

Computational Chemistry for Mechanistic Insights and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. researchgate.netresearchgate.net For this compound, computational studies can provide deep insights into its reactivity and guide the rational design of more efficient synthetic routes and novel applications.

DFT calculations can be employed to model the transition states of reactions involved in the synthesis of this compound, helping to understand the reaction kinetics and thermodynamics. For example, in substitution reactions involving iodoacetate anions, computational studies have been used to investigate the competition between different reaction pathways. researchgate.net Such insights can be leveraged to optimize reaction conditions, favoring the desired product and minimizing by-products.

Furthermore, computational modeling can predict the spectroscopic properties (e.g., NMR, IR spectra) of this compound and its intermediates, aiding in their characterization. mdpi.com It can also be used to explore its potential interactions with biological targets, which is crucial for the design of new therapeutic agents. scholaris.canih.gov For instance, docking studies could predict the binding affinity of this compound to specific enzyme active sites.

Table 2: Potential Applications of Computational Chemistry for this compound Research

| Area of Investigation | Computational Method | Potential Insights |

| Reaction Mechanism | DFT, ab initio methods | Transition state analysis, reaction energy profiles, kinetic predictions. researchgate.net |

| Spectroscopic Analysis | TD-DFT | Prediction of UV-Vis, IR, and NMR spectra for compound identification. mdpi.com |

| Drug Design | Molecular Docking, QSAR | Prediction of binding modes and affinities to biological targets. nih.gov |

| Material Properties | Molecular Dynamics | Simulation of bulk properties and interactions in different environments. |

Integration into Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, better process control, and easier scalability compared to traditional batch processes. mdpi.comresearchgate.net The integration of the synthesis of this compound into flow chemistry systems represents a significant area for future research.

Continuous-flow reactors can provide precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. youtube.com For reactions involving potentially hazardous reagents or intermediates, the small reaction volumes in flow systems significantly improve safety. The synthesis of related compounds, such as the Heck reaction of 4-iodoanisole, has been successfully performed under continuous flow conditions. beilstein-journals.orgbeilstein-journals.org This provides a strong precedent for developing a flow-based synthesis of this compound.

Future work could focus on designing and optimizing a multi-step flow process that starts from readily available precursors and leads to the final product in a continuous manner, minimizing manual handling and purification steps. mdpi.com The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process. youtube.com

Table 3: Comparison of Batch vs. Flow Chemistry for the Synthesis of Organic Intermediates

| Feature | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. researchgate.net |

| Process Control | Difficult to control temperature and mixing homogeneity. | Precise control over temperature, pressure, and mixing. youtube.com |

| Scalability | Challenging and often requires re-optimization. | Easier to scale up by running the system for longer periods. researchgate.net |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

| Integration | Difficult to integrate multiple reaction steps. | Amenable to multi-step, continuous synthesis. mdpi.com |

Exploration of Bio-Inspired Transformations

Nature provides a vast inspiration for the development of novel and efficient chemical transformations. Bio-inspired catalysis, including the use of enzymes, offers a green and highly selective alternative to traditional chemical methods. researchgate.net The exploration of bio-inspired transformations for the synthesis and modification of this compound is a promising avenue for future research.

Enzymes, such as halogenases or esterases, could potentially be employed for the selective synthesis of this compound or its derivatives. Biocatalysis often proceeds under mild reaction conditions (e.g., neutral pH, room temperature) in aqueous media, aligning with the principles of green chemistry. google.com While the direct enzymatic synthesis of this specific compound may not yet be established, the broader field of biocatalysis offers a rich toolbox of enzymes that could be engineered or adapted for this purpose. google.comgoogle.com

Furthermore, bio-inspired approaches can be used to create novel derivatives of this compound. For example, enzymatic reactions could be used to introduce chirality or other functional groups with high chemo-, regio-, and stereoselectivity. researchgate.net This could lead to the development of new compounds with interesting biological activities.

Table 4: Potential Bio-Inspired Reactions for this compound

| Reaction Type | Potential Biocatalyst | Substrate(s) | Potential Product |

| Esterification | Lipase | 4-Methoxyphenol (B1676288) and Iodoacetic acid | This compound |

| Halogenation | Halogenase | A suitable 4-methoxyphenyl precursor | An iodinated intermediate |

| Hydrolysis | Esterase | This compound | 4-Methoxyphenol and Iodoacetic acid |

| Derivatization | Various enzymes | This compound | Chiral or functionalized derivatives |

Q & A

Q. What are the optimized synthetic routes for 4-methoxyphenyl 2-iodoacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be adapted from analogous iodoacetate esters. For example, ethyl 2-iodoacetate is synthesized via nucleophilic substitution using potassium iodide (KI) in acetone under reflux (16–24 hours) . For the 4-methoxyphenyl variant, substitute the alcohol moiety (e.g., 4-methoxyphenol) with iodoacetic acid derivatives. Key parameters include:

- Solvent : Acetone or acetonitrile for polar aprotic conditions.

- Temperature : Room temperature to 50°C to balance reactivity and side reactions.

- Catalyst : Use catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) to enhance esterification efficiency.

Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and purify via column chromatography (silica gel, gradient elution) .

Q. How should purity and structural integrity be validated for this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) to confirm ≥98% purity. Compare retention times with standards .

- Structural Confirmation :

- 1H/13C NMR : Look for characteristic signals: δ ~3.8 ppm (methoxy -OCH3), δ ~4.6 ppm (acetate -CH2I), and aromatic protons at δ 6.8–7.3 ppm .

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O), and 500–600 cm⁻¹ (C-I stretch) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 306.03 (C9H9IO4) .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store at 2–8°C in amber vials to minimize light- and heat-induced decomposition.

- Use anhydrous solvents (e.g., dried DCM or THF) for dissolution to avoid hydrolysis of the ester bond.

- Long-term stability tests (e.g., 6-month accelerated aging at 25°C) should monitor iodine loss via iodometric titration .

Advanced Research Questions

Q. How does the electronic environment of the methoxy group influence the reactivity of this compound in radical reactions?

- Methodological Answer : The methoxy group’s electron-donating nature activates the aromatic ring, stabilizing transition states in radical reactions. For example:

- Spin Density Analysis : Computational studies (DFT/B3LYP) reveal increased spin density on the iodine atom, favoring homolytic cleavage of the C-I bond (e.g., in photoinitiated radical reactions) .

- Experimental Validation : Use EPR spectroscopy to detect iodine-centered radicals under UV irradiation (λ = 365 nm). Compare reactivity with non-methoxy analogs (e.g., 4-nitrophenyl 2-iodoacetate) .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during functionalization of this compound?

- Methodological Answer :

- Hydrolysis Prevention : Conduct reactions under inert atmospheres (N2/Ar) with molecular sieves to scavenge moisture. Avoid aqueous workup until final steps .

- Elimination Control : Use bulky bases (e.g., DIPEA) instead of NaOH/KOH to reduce β-elimination. Monitor byproducts via GC-MS .

- Selective Functionalization : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-couplings, ensuring iodine acts as a leaving group without degrading the ester .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry of this compound using Gaussian09 at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic hotspots (e.g., iodine and carbonyl carbons) .

- NBO Analysis : Quantify charge distribution; the methoxy group increases electron density on the para-position, directing nucleophiles (e.g., amines) to the iodine site .

Q. What analytical methods resolve contradictions in reported reaction kinetics for iodine displacement in aryl iodoacetates?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of ¹²⁷I vs. ¹²⁵I substitutions using isotopic labeling and LC-MS tracking .

- Arrhenius Plots : Perform temperature-dependent studies (10–50°C) to differentiate between SN1 (unlikely) and SN2 (dominant) mechanisms. A linear ln(k) vs. 1/T plot supports a single-step process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.